2-((1-Methyl-4-(methylsulfonyl)-1H-pyrazol-5-yl)oxy)acetic acid
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Overview
Description
2-((1-Methyl-4-(methylsulfonyl)-1H-pyrazol-5-yl)oxy)acetic acid is an organic compound that features a pyrazole ring substituted with a methylsulfonyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-Methyl-4-(methylsulfonyl)-1H-pyrazol-5-yl)oxy)acetic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the methylsulfonyl group: The pyrazole intermediate is then treated with a methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group.
Attachment of the acetic acid moiety: Finally, the methylsulfonyl-substituted pyrazole is reacted with chloroacetic acid under basic conditions to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, to form sulfone derivatives.
Reduction: Reduction of the pyrazole ring can lead to the formation of dihydropyrazole derivatives.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, leading to the formation of various esters and amides.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Nucleophiles such as alcohols or amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Esters and amides of the acetic acid moiety.
Scientific Research Applications
2-((1-Methyl-4-(methylsulfonyl)-1H-pyrazol-5-yl)oxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((1-Methyl-4-(methylsulfonyl)-1H-pyrazol-5-yl)oxy)acetic acid involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand, binding to enzymes or receptors and modulating their activity. The methylsulfonyl group can enhance the compound’s solubility and bioavailability, while the acetic acid moiety can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
- 2-((1-Methyl-4-(methylsulfonyl)-1H-pyrazol-3-yl)oxy)acetic acid
- 2-((1-Methyl-4-(methylsulfonyl)-1H-pyrazol-5-yl)oxy)propanoic acid
Comparison:
- Structural Differences: The position of the substituents on the pyrazole ring or the nature of the acetic acid moiety can vary, leading to differences in chemical reactivity and biological activity.
- Uniqueness: 2-((1-Methyl-4-(methylsulfonyl)-1H-pyrazol-5-yl)oxy)acetic acid is unique due to its specific substitution pattern, which can confer distinct properties such as enhanced stability or specific binding affinity to molecular targets.
Properties
Molecular Formula |
C7H10N2O5S |
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Molecular Weight |
234.23 g/mol |
IUPAC Name |
2-(2-methyl-4-methylsulfonylpyrazol-3-yl)oxyacetic acid |
InChI |
InChI=1S/C7H10N2O5S/c1-9-7(14-4-6(10)11)5(3-8-9)15(2,12)13/h3H,4H2,1-2H3,(H,10,11) |
InChI Key |
HAUMAWPLQJUIQZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)S(=O)(=O)C)OCC(=O)O |
Origin of Product |
United States |
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